Avocadenol D

Description

Properties

Molecular Formula |

C19H38O3 |

|---|---|

Molecular Weight |

314.5 g/mol |

IUPAC Name |

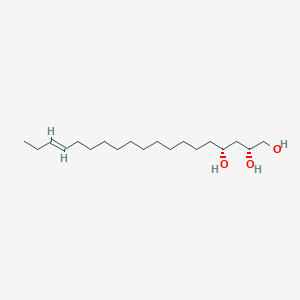

(E,2R,4R)-nonadec-16-ene-1,2,4-triol |

InChI |

InChI=1S/C19H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)16-19(22)17-20/h3-4,18-22H,2,5-17H2,1H3/b4-3+/t18-,19-/m1/s1 |

InChI Key |

YTOFALDOYQMOHX-DUFJLWIISA-N |

Isomeric SMILES |

CC/C=C/CCCCCCCCCCC[C@H](C[C@H](CO)O)O |

Canonical SMILES |

CCC=CCCCCCCCCCCCC(CC(CO)O)O |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction and Saponification

Fresh or freeze-dried avocado pulp/seeds are homogenized in polar solvents such as methanol or ethanol to disrupt cell membranes and solubilize acetogenins. A study by Dabas et al. (2019) demonstrated that methanol extraction yields higher concentrations of this compound compared to hexane or ethyl acetate. Following solvent extraction, alkaline saponification (using 0.1–1.0 M KOH in methanol) hydrolyzes esterified this compound into its free form, increasing recoverable yields by 30–50%.

Purification Techniques

Crude extracts are subjected to liquid-liquid partitioning (e.g., water-ethyl acetate) to remove polar impurities. Subsequent purification via silica gel chromatography with gradient elution (hexane:ethyl acetate:methanol) isolates this compound fractions. High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 210 nm further refines the compound, achieving >95% purity.

Table 1: Extraction Yields of this compound from Avocado Matrices

Synthetic Preparation Approaches

While natural extraction remains the primary source of this compound, synthetic routes have been explored to address supply limitations. The compound’s stereochemistry (2R,4R) and trans double bond pose significant synthetic challenges.

Stereoselective Synthesis

A patented method (WO2017063150A1) outlines a 15-step synthesis starting from D-ribose, leveraging Evans’ oxazolidinone auxiliaries to establish the 2R,4R configuration. Key steps include:

Semi-Synthetic Modification

Avocadene, a saturated analog of this compound, serves as a precursor for partial synthesis. Catalytic dehydrogenation using Pd/C under hydrogen atmosphere selectively introduces the C16–C17 double bond, though yields remain low (12–18%).

Table 2: Synthetic Routes to this compound

| Method | Starting Material | Key Step | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Stereoselective | D-ribose | Evans’ aldol reaction | 5.2 | 98 | |

| Semi-synthetic | Avocadene | Pd/C dehydrogenation | 15 | 85 |

Analytical Characterization

This compound’s structure is confirmed through spectroscopic and chromatographic methods:

- NMR Spectroscopy : $$^1$$H NMR (CDCl₃) displays signals at δ 5.35 (1H, dt, J=15.2 Hz, H-16), δ 3.85 (1H, m, H-2), and δ 3.72 (1H, m, H-4).

- Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 317.2452 (calculated 317.2455).

- HPLC : Retention time of 12.7 min on a C18 column (acetonitrile:water, 70:30).

Challenges and Optimization

Natural Extraction Limitations

Chemical Reactions Analysis

Types of Reactions: Avocadenol D undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its bioactivity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used under controlled conditions to introduce additional hydroxyl groups.

Reduction: Reducing agents like sodium borohydride (NaBH4) are employed to convert carbonyl groups to hydroxyl groups.

Substitution: Halogenation reactions using reagents like thionyl chloride (SOCl2) can introduce halogen atoms into the molecule.

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of this compound, which exhibit enhanced bioactivity and stability .

Scientific Research Applications

Avocadenol D has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing other bioactive compounds and studying reaction mechanisms.

Mechanism of Action

The mechanism of action of Avocadenol D involves its interaction with molecular targets and pathways within biological systems. It exhibits antiviral activity by inhibiting viral replication and modulating the host’s immune response. The compound targets viral proteins and RNA, preventing the virus from replicating and spreading . Additionally, this compound’s antioxidant properties help in reducing oxidative stress and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Avocadenol B

- Structural Similarities: Both Avocadenol D and B share a (2R,4R)-1,2,4-trihydroxyheptadecane backbone. Key differences may lie in the presence of additional functional groups (e.g., acetyl or triple bonds) or chain elongation. For example, Avocadenol B has a heptadec-16-yne moiety, while this compound’s structure is hypothesized to include a longer carbon chain or alternative unsaturation .

- Functional Differences: Avocadenol B has been patented for use in antiviral and anti-inflammatory health supplements, targeting conditions like hepatitis C and dengue fever. This compound’s bioactivity profile is less documented but may exhibit enhanced metabolic stability due to structural modifications .

(2R,4R)-1,2,4-Trihydroxyheptadec-16-yne

- Structural Similarities: This compound shares the (2R,4R)-trihydroxy configuration with this compound and B but features a terminal triple bond at C-16. NMR data (δH 3.52–5.39 ppm; δC 67.2–130.9 ppm) highlight distinct deshielding effects compared to this compound’s hypothesized structure .

- Functional Contrasts: The triple bond in heptadec-16-yne may reduce bioavailability due to increased rigidity, whereas this compound’s putative unsaturated or acetylated groups could improve membrane permeability and therapeutic efficacy .

Comparative Data Table

Research Findings and Implications

- Structural Determinants of Activity: The position and number of hydroxyl groups critically influence antioxidant capacity.

- Pharmacokinetic Considerations: Acetylated derivatives of avocadenols (e.g., avocadenone acetate) show increased stability in vitro, suggesting that this compound derivatives could be optimized for oral bioavailability .

- Gaps in Knowledge: Limited in vivo studies exist for this compound. Comparative metabolomics and crystallographic analyses are needed to elucidate its mechanism relative to Avocadenol B and heptadec-16-yne derivatives .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.